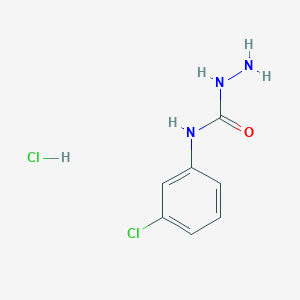

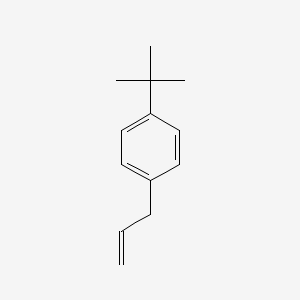

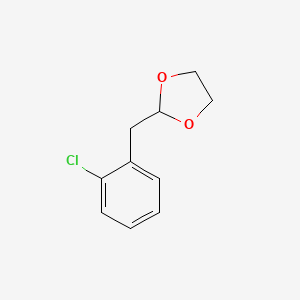

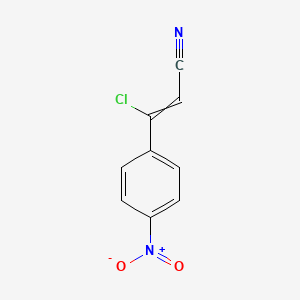

4-(2-Methoxyphenyl)aniline

概要

説明

4-(2-Methoxyphenyl)aniline is an organic compound that belongs to the class of aryls . It is used as a building block in organic chemistry .

Synthesis Analysis

The synthesis of 4-(2-Methoxyphenyl)aniline and similar compounds often involves the reduction of Schiff bases . In one method, 4-methoxy-4′-(di-p-tolylamino)stilbene and two equivalent amounts of sodium ethanethiolate were dissolved into N,N-dimethylformamide, allowing the reaction to proceed at 130° C for 5 hours.

Molecular Structure Analysis

The molecular structure of 4-(2-Methoxyphenyl)aniline and similar compounds has been studied using various techniques. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were reported, showing that these compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .

科学的研究の応用

Fluorescence Quenching in Boronic Acid Derivatives

- Research Insight : Fluorescence quenching of boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), was observed in alcohols with aniline as a quencher. This study provides insight into the interactions of methoxyphenyl boronic acid derivatives in different solvent environments (Geethanjali et al., 2015).

Electrochemical and Electrochromic Behaviors

- Research Insight : Ambipolar polyimides containing aniline derivatives with varying degrees of 4-methoxyphenyl substituents exhibit unique electrochemical and electrochromic characteristics. These materials are significant for understanding the impact of methoxyphenyl groups in polyimides (Huang, Yen, & Liou, 2011).

Synthesis and Application in Solar Cells

- Research Insight : Arylamine derivatives, including 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline, demonstrate improved thermal stability and efficient hole transporting properties in perovskite solar cells. This research shows the potential of methoxyphenyl aniline derivatives in renewable energy applications (Liu et al., 2016).

Interaction with DNA

- Research Insight : Aniline derivatives like N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide bind to DNA, potentially influencing the effectiveness of antitumor drugs. This highlights the importance of methoxyphenyl aniline derivatives in drug-DNA interaction studies (Hénichart, Bernier, & Catteau, 1982).

Oxidation and Catalysis

- Research Insight : The oxidation of 4-alkoxyanilines, including 4-methoxy-aniline, results in various products under certain reaction conditions. This study provides insight into the reactivity of methoxyaniline derivatives, which is vital for understanding their roles in chemical synthesis (Gebhardt et al., 2008).

Electrochromic Materials Research

- Research Insight : Novel electrochromic materials incorporating 4-methoxyphenyl aniline show potential in near-infrared region applications. These materials, due to their unique properties, are relevant in the development of advanced electrochromic devices (Li et al., 2017).

Safety And Hazards

将来の方向性

The future directions for the study of 4-(2-Methoxyphenyl)aniline and similar compounds could involve further investigation into their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. The reported compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

特性

IUPAC Name |

4-(2-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUUSIRSYXBBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374843 | |

| Record name | 4-(2-Methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyphenyl)aniline | |

CAS RN |

263901-48-0 | |

| Record name | 4-(2-Methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2'-Methoxybiphenyl-4-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Benzyloxy)phenyl]piperazine hydrochloride](/img/structure/B1349873.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349896.png)